IRAK4 Enzymatic Inhibition Potency: HS271 vs. Clinical-Stage IRAK4 Inhibitors
HS271 exhibits an IRAK4 enzymatic IC₅₀ of 7.2 μM (7,200 nM) [1]. In contrast, the clinical-stage IRAK4 inhibitor PF-06650833 (zimlovisertib) displays an IC₅₀ of 0.2 nM, CA-4948 (emavusertib) shows an IC₅₀ of 57 nM, and BAY-1834845 (zabedosertib) has an IC₅₀ of 3.55 nM [2][3][4]. HS271 is approximately 36,000-fold less potent than PF-06650833 and ~126-fold less potent than CA-4948, positioning it as a moderately potent tool compound rather than an ultra-high-affinity probe.
| Evidence Dimension | IRAK4 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.2 μM (7,200 nM) |
| Comparator Or Baseline | PF-06650833: 0.2 nM; CA-4948: 57 nM; BAY-1834845: 3.55 nM |
| Quantified Difference | HS271 is 36,000-fold less potent than PF-06650833; 126-fold less potent than CA-4948 |
| Conditions | HS271: in vitro kinase assay [1]; PF-06650833: kinase assay at ATP Km [2]; CA-4948: FRET kinase assay [3]; BAY-1834845: kinase assay [4] |
Why This Matters
Procurement decisions must account for potency tiering; HS271 is unsuitable for studies requiring sub-nanomolar IRAK4 engagement but may be preferred when moderate potency is desired to avoid complete pathway suppression.
- [1] Zhai W, Lu Y, Zhu Y, Zhou M, Ye C, Shi ZZ, Qian W, Hu T, Chen L. Discovery and optimization of a potent and selective indazolamine series of IRAK4 inhibitors. Bioorg Med Chem Lett. 2021 Jan 1;31:127686. View Source
- [2] MedChemExpress. Zimlovisertib (PF-06650833) Product Datasheet. CAS 1817626-54-2. View Source
- [3] MedChemExpress. Emavusertib hydrochloride (CA-4948 hydrochloride) Product Datasheet. CAS 2376399-42-5. View Source
- [4] MedChemExpress. Zabedosertib (BAY 1834845) Product Datasheet. CAS 1931994-81-8. View Source
